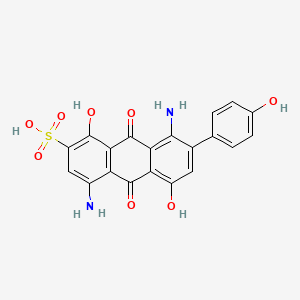
2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo- is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonic acid, amino, hydroxy, and ketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo- typically involves multiple steps, starting from anthracene. The process includes sulfonation, nitration, reduction, and hydroxylation reactions.
Sulfonation: Anthracene is treated with sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated anthracene undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Hydroxylation: Finally, hydroxyl groups are introduced through hydroxylation reactions using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino and ketone groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and other functionalized compounds.
科学研究应用
2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo- involves interactions with various molecular targets and pathways. The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in cellular processes. Its effects are mediated through the modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular receptors.
相似化合物的比较
Similar Compounds
- 1-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo-
- 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(3-hydroxyphenyl)-9,10-dioxo-
- 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxo-
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
属性
CAS 编号 |
26869-99-8 |
|---|---|
分子式 |
C20H14N2O8S |
分子量 |
442.4 g/mol |
IUPAC 名称 |
4,8-diamino-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C20H14N2O8S/c21-10-6-12(31(28,29)30)18(25)16-13(10)19(26)14-11(24)5-9(17(22)15(14)20(16)27)7-1-3-8(23)4-2-7/h1-6,23-25H,21-22H2,(H,28,29,30) |
InChI 键 |
YFKFBKUGGPWWFB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C3=O)C(=CC(=C4O)S(=O)(=O)O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















